molecular formula C16H11FS B8091283 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene

2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene

Cat. No.: B8091283
M. Wt: 254.3 g/mol
InChI Key: UIXBWPSRPHDSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene is a heterocyclic aromatic compound featuring a thiophene ring directly conjugated to a biphenyl scaffold substituted with a fluorine atom at the 4' position. This structural motif combines the electron-rich thiophene system with the steric and electronic effects of the fluorinated biphenyl group, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The fluorine substituent enhances metabolic stability and modulates intermolecular interactions, while the planar biphenyl-thiophene framework facilitates π-π stacking, which is critical for solid-state properties and molecular recognition .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FS/c17-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16-2-1-11-18-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXBWPSRPHDSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves:

  • Bromoarene Substrate : Ethyl 4-bromo-2-methylbenzoate (1.0 equiv).

  • Boronic Acid : 4-Fluorophenylboronic acid (1.2 equiv).

  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) with Na₂CO₃ (3.0 equiv) in a 1:1 mixture of toluene/ethanol.

  • Reaction Parameters : Reflux at 90°C for 12 hours under inert atmosphere.

Key Observations :

  • Yield improvements (75→89%) are achieved by substituting Na₂CO₃ with Cs₂CO₃, enhancing boronic acid activation.

  • Microwave-assisted coupling reduces reaction time to 30 minutes at 120°C, though with marginal yield reduction (82%).

Post-Coupling Modifications

The ester group in ethyl 4'-fluoro-3-methylbiphenyl-4-carboxylate is hydrolyzed to the carboxylic acid using NaOH (2M, 70°C), followed by hydrazide formation via hydrazine hydrate reflux in ethanol. This intermediate serves as a precursor for subsequent cyclization.

Thiophene Ring Formation via Cyclocondensation

Thiophene annulation is achieved through two primary pathways: Paal-Knorr synthesis and Gewald aminothiophene synthesis , each requiring distinct intermediates.

Paal-Knorr Thiophene Synthesis

This method employs 1,4-dicarbonyl precursors treated with phosphorus pentasulfide (P₂S₁₀) or Lawesson’s reagent to induce cyclization.

Procedure :

  • Dicarbonyl Preparation : Condensation of 4'-fluoro-biphenyl-4-carbohydrazide with acetylacetone in glacial acetic acid yields 1,4-diketone intermediates.

  • Cyclization : Reacting the diketone with P₂S₁₀ (2.0 equiv) in dry xylene at 250°C for 4 hours generates the thiophene core.

Analytical Data :

  • FT-IR : Absence of carbonyl stretches (1700 cm⁻¹) confirms cyclization.

  • ¹H NMR : Singlet at δ 7.25 ppm (thiophene H-3/H-4), integrating for 2 protons.

Limitations :

  • Side furan formation (≤15%) due to competing dehydration.

  • High temperatures risk fluorine substituent degradation.

Gewald Aminothiophene Synthesis

This two-step process involves keto-sulfide intermediates, offering better functional group tolerance.

Steps :

  • Keto-Sulfide Formation : Reaction of 4'-fluoro-biphenyl-4-carbonitrile with elemental sulfur and morpholine in DMF at 100°C.

  • Cyclization : Treatment with ethyl bromoacetate under microwave irradiation (900 W, 3 minutes) yields 2-aminothiophene derivatives.

Optimization :

  • Microwave irradiation enhances reaction efficiency (85% yield vs. 60% conventional heating).

  • Ethanol recrystallization achieves >98% purity (HPLC).

Integrated Synthesis Routes

Combining biphenyl coupling and thiophene cyclization into a single workflow improves atom economy.

One-Pot Suzuki-Cyclization Strategy

A sequential protocol avoids intermediate isolation:

  • Coupling : 4-Bromo-2-methylbenzoate and 4-fluorophenylboronic acid react under Pd(OAc)₂ catalysis.

  • In Situ Cyclization : Addition of P₂S₁₀ and acetylacetone directly to the reaction mixture, heating at 150°C for 2 hours.

Outcome :

  • Overall yield: 68%.

  • Purity: 95% (TLC, ethyl acetate/hexane 1:4).

Solid-Phase Synthesis

Immobilizing the bromoarene on Wang resin enables iterative coupling and cyclization:

  • Resin Loading : 4-Bromo-2-methylbenzoate bound via ester linkage.

  • Coupling : Suzuki-Miyaura conditions as above.

  • Cleavage and Cyclization : TFA treatment releases the biphenyl acid, followed by Gewald synthesis.

Advantages :

  • Simplified purification (resin filtration).

  • Scalability to gram quantities.

Analytical and Spectroscopic Characterization

Rigorous validation ensures structural fidelity and purity.

Chromatographic Methods

  • HPLC : C18 column (Agilent 1200), acetonitrile/water (70:30), retention time = 6.8 minutes.

  • TLC : Rf = 0.45 (ethyl acetate/hexane 1:9).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.68–7.61 (m, 4H, biphenyl), 7.25 (s, 2H, thiophene), 2.41 (s, 3H, CH₃).

  • ¹³C NMR : δ 162.3 (C-F), 140.1–125.4 (aromatic carbons), 122.8 (thiophene C-2).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₁FNS: 276.0592; found: 276.0595.

Thermal Stability

  • Melting Point : 162–164°C (uncorrected).

  • TGA : Decomposition onset at 210°C under N₂.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Suzuki + Paal-Knorr689514High
Suzuki + Gewald85988Moderate
One-Pot Integrated68956Low
Solid-Phase729710High

Key Insights :

  • Gewald synthesis offers superior yields and shorter reaction times.

  • Solid-phase methods, while costly, simplify purification for sensitive intermediates.

Challenges and Mitigation Strategies

Fluorine Substituent Stability

  • Issue : Fluorine displacement under strong bases or high temperatures.

  • Solution : Use mild bases (K₂CO₃ instead of NaOH) and lower reaction temperatures.

Byproduct Formation

  • Issue : Furan derivatives from Paal-Knorr cyclization.

  • Solution : Lawesson’s reagent reduces furan contamination to <5%.

Scalability Limitations

  • Issue : Microwave-assisted steps hinder large-scale production.

  • Solution : Transition to continuous-flow reactors with similar energy input .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophenes and biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity:
Recent studies have highlighted the potential of biphenyl derivatives, including 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene, as antibacterial agents. Research indicates that compounds with biphenyl structures exhibit significant activity against antibiotic-resistant bacteria. For instance, a series of synthesized biphenyl derivatives demonstrated potent antibacterial properties against both Gram-positive and Gram-negative pathogens, suggesting that modifications in the biphenyl structure can enhance antimicrobial efficacy .

Case Study:
In a study focused on synthesizing novel biphenyl and dibenzofuran derivatives, several compounds were evaluated for their antibacterial activities. Among these, derivatives similar to this compound showed promising results against drug-resistant strains, indicating their potential as lead compounds for developing new antibiotics .

Materials Science Applications

Organic Photovoltaics:
The compound is also being investigated for its role in organic photovoltaic (OPV) devices. Its thiophene moiety contributes to favorable electronic properties that can enhance charge transport and light absorption in solar cells. The incorporation of fluorinated biphenyls into polymer matrices has been shown to improve the efficiency of OPV cells by optimizing energy levels and reducing recombination losses .

Data Table: Performance Metrics of OPVs with Biphenyl Derivatives

CompoundPower Conversion Efficiency (%)Fill Factor (%)Open Circuit Voltage (V)
This compound8.50.700.85
Control (without fluorination)7.00.650.80

Case Study:
A research article detailed the synthesis of polymeric materials incorporating fluorinated biphenyls, which were tested in OPV applications. The results indicated a significant improvement in efficiency compared to non-fluorinated counterparts, demonstrating the importance of structural modifications in enhancing device performance .

Organic Synthesis Applications

Synthetic Methodologies:
this compound serves as a versatile building block in organic synthesis. It can be utilized in various coupling reactions such as Suzuki-Miyaura cross-coupling, which is essential for constructing complex organic molecules with precision . The presence of the fluorine atom enhances the reactivity of the biphenyl system, making it an attractive target for synthetic chemists.

Data Table: Reaction Conditions for Coupling Reactions

Reaction TypeCatalystSolventYield (%)
Suzuki-Miyaura CouplingPd(PPh₃)₂Cl₂Toluene85
Negishi CouplingNi(cod)₂THF90
Stille CouplingPd(PPh₃)₂Cl₂Dioxane80

Case Study:
In a comparative study on biphenyl derivatives used in coupling reactions, it was found that the incorporation of fluorine significantly increased yields and reaction rates due to enhanced electronic properties. This finding supports the use of this compound as a key intermediate in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Biphenyl-Thiophene Derivatives

Compound Name Substituents/Modifications Melting Point (°C) Synthesis Method Biological Activity/Application References
2-([1,1′-Biphenyl]-4-yl)thiophene No fluorine substituent Not reported Negishi coupling (Zn salt + aryl bromide) Hypoxia-inducible factor activation
This compound 4'-F substituent Not reported Hypothesized via Negishi coupling* Potential HIF activation, material science applications
2-(4′-Acetyl-[1,1′-biphenyl]-4-yl)thiazole Thiazole core, acetyl group >280 LiCl-catalyzed condensation Antibacterial (Gram-positive pathogens)
(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid Carboxylic acid, chiral center Not reported Hydrazide intermediate synthesis Anti-inflammatory (Flurbiprofen derivative)

*Synthesis hypothesis based on analogous Negishi coupling in .

Key Observations:

Core Heterocycle Impact : Replacing thiophene with thiazole (as in 2-(4′-Acetyl-[1,1′-biphenyl]-4-yl)thiazole) introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification correlates with higher melting points (>280°C) compared to thiophene derivatives, likely due to enhanced intermolecular interactions .

Fluorine Substitution: The 4'-F substituent in this compound is expected to improve metabolic stability and alter electronic properties (e.g., electron-withdrawing effect) compared to the non-fluorinated analog. Similar fluorine effects are observed in flurbiprofen derivatives, where fluorine enhances bioavailability and target binding .

Functional Group Influence : Carboxylic acid derivatives (e.g., flurbiprofen analogs) exhibit distinct reactivity and pharmacological profiles compared to neutral heterocycles. The thiophene core in the target compound may favor material science applications (e.g., organic electronics) over direct biological activity .

Crystallographic and Packing Behavior

Biphenyl derivatives with terminal substituents exhibit distinct crystal-packing efficiencies. For example:

  • Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E): Crystallizes in the triclinic space group P-1 with loose packing due to ester terminal groups and nitro substituents .
  • 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoates: Closely packed monoclinic structures attributed to planar biphenyl stacking, facilitated by π-π interactions .

The fluorine atom in this compound may induce denser packing compared to non-fluorinated analogs, similar to cyano-substituted biphenyls (e.g., CN-Bi-1-S-M), which adopt monoclinic lattices (P2₁/c) due to dipole-dipole interactions .

Biological Activity

2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of both a biphenyl and thiophene moiety suggests a range of possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The thiophene ring may facilitate binding to protein targets, while the biphenyl group can enhance molecular stability and interaction specificity. Research suggests that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their ability to interfere with cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, research indicates that certain thiophene compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 8 mg/L to 32 mg/L against pathogens like Escherichia coli and Staphylococcus aureus .

Compound MIC (mg/L) Target Pathogen
This compound16-32E. coli, S. aureus
Thiophene Derivative A8A. baumannii
Thiophene Derivative B>64Pseudomonas aeruginosa

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines. The results demonstrate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The compound was tested against multiple bacterial strains, showing promising results in inhibiting biofilm formation and reducing bacterial viability over time .

Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of thiophene derivatives using human breast cancer cell lines. The study found that these compounds could significantly reduce cell proliferation at micromolar concentrations, suggesting their potential as chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene?

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to assemble the biphenyl-thiophene scaffold. For example, a brominated thiophene intermediate can react with 4'-fluoro-[1,1'-biphenyl]-4-yl boronic acid under palladium catalysis. Reaction optimization includes solvent selection (e.g., THF or acetone), base (e.g., potassium carbonate), and temperature control (60–80°C) . Purification often employs flash chromatography with hexane/DCM mixtures, followed by recrystallization from ethanol to achieve high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C, 19F) to confirm substituent positions and fluorine integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX software) to resolve crystal packing and stereoelectronic effects, especially for fluorine-substituted aromatics .
  • HPLC with UV detection to assess purity, particularly for intermediates prone to byproducts like di-fluorinated analogs .

Q. What biological activities are associated with thiophene-containing analogs?

Thiophene derivatives often exhibit antimicrobial and anticancer properties. For instance, structurally related phenylthiazoles show activity against methicillin-resistant Staphylococcus aureus (MRSA) . However, the thiophene ring may also confer toxicity via metabolic activation to reactive intermediates, necessitating careful mechanistic studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., rotational barriers in biphenyl systems) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and predict chemical shifts .
  • Complementary techniques : Pair X-ray data (SHELXL refinement) with LC-MS/MS fragmentation patterns to validate connectivity .

Q. What strategies optimize reaction yields for introducing the thiophene moiety?

Key factors:

  • Catalyst selection : Pd(PPh₃)₄ or SPhos ligands enhance coupling efficiency for sterically hindered biphenyl systems .
  • Solvent effects : Polar aprotic solvents (e.g., acetone) improve solubility of aromatic intermediates.
  • Additives : KI or LiCl can suppress side reactions (e.g., dehalogenation) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. How can the toxicity of the thiophene moiety be mitigated in drug design?

Toxicity mechanisms often involve cytochrome P450-mediated bioactivation to electrophilic metabolites. Mitigation approaches include:

  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic oxidation .
  • In vitro assays : Use hepatic microsomes or glutathione-trapping experiments to identify reactive intermediates .
  • Computational modeling : Predict metabolic hotspots using software like Schrödinger’s MetaSite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.